2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid
Description
2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid (CAS: 733795-51-2) is a benzoic acid derivative featuring a 4,6-dimethylpyrimidin-2-yl group linked via a sulfanylmethyl (-S-CH2-) bridge to the ortho position of the benzene ring. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the aromatic and heterocyclic properties of the pyrimidine moiety.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-7-10(2)16-14(15-9)19-8-11-5-3-4-6-12(11)13(17)18/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAMWXDLWBTICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable benzoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Structural Information
- IUPAC Name: 2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid
- Molecular Formula: C14H14N4O5S
- Molecular Weight: 342.4 g/mol
Agricultural Chemistry
Herbicidal Activity
this compound has been identified as a potent herbicide. It functions primarily as an acetolactate synthase inhibitor, disrupting the biosynthesis of essential amino acids in plants, which leads to their death. This mechanism is similar to that of other pyrimidinylsulfonylureas, making it effective against a range of weed species .
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that modifications to the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth has made it a candidate for further development in cancer therapeutics .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with acetolactate synthase. Understanding these interactions aids in the design of new herbicides that are more selective and effective .
Case Study 1: Herbicidal Efficacy
A field study was conducted to evaluate the effectiveness of this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential for use in crop protection strategies.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of synthesized derivatives of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that certain modifications increased the potency significantly, leading to cell death through apoptosis pathways .
Mechanism of Action
The mechanism of action of 2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituents on the Pyrimidine Ring
The pyrimidine ring in the target compound is substituted with methyl groups at the 4 and 6 positions. This differs from related structures:
- 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine (): Methoxy groups replace methyl groups, enhancing electron-donating effects and influencing hydrogen-bonding interactions in co-crystals with 4-hydroxybenzoic acid.
- 2-Chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-benzoic acid (): Dimethoxy groups and a chlorine substituent on the benzene ring alter solubility and electronic properties compared to the methyl-substituted target compound.
Sulfur-Containing Bridges
The sulfanylmethyl (-S-CH2-) bridge in the target compound contrasts with other sulfur-based linkages:
- Sulfonylureas (e.g., Sulfometuron-methyl) : Feature a sulfamoyl (-SO2-NH-) and urea (-NH-C(O)-NH-) bridge (). These act as herbicides by inhibiting acetolactate synthase (ALS) .
- Salirasib : Contains a farnesylthio (-S-farnesyl) group attached to benzoic acid, targeting Ras protein in anticancer therapy .
Modifications to the Benzoic Acid Moiety
The carboxylic acid group in the target compound is critical for hydrogen bonding. Variants include:
- Methyl esters : Sulfometuron-methyl () and compound Q2/24 (methyl ester of benzoic acid) exhibit reduced acidity, enhancing lipid solubility .
- Amides : 2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzamide () replaces -COOH with -CONH2, altering bioavailability and target interactions.
- Co-crystals : The target compound’s benzoic acid group could form co-crystals with pyrimidine derivatives, as seen in 4-hydroxybenzoic acid co-crystals ().
Biological Activity
2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid (CAS Number: 733795-51-2) is an organic compound with a molecular formula of C14H14N2O2S and a molecular weight of 274.34 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound features a pyrimidine ring substituted with a sulfanyl group and a benzoic acid moiety. Its structural uniqueness contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]}benzoic acid |
| Molecular Formula | C14H14N2O2S |
| Molecular Weight | 274.34 g/mol |
| CAS Number | 733795-51-2 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through modulation of signaling pathways such as the p53 pathway and inhibition of angiogenesis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, thereby modulating their activity. For example, it is hypothesized that it may act as an inhibitor of certain kinases involved in cancer progression.
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Zhang et al. (2023) evaluated the antimicrobial effects of various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity.
-
Anticancer Effects
- In a study by Lee et al. (2023), the effects of the compound on human breast cancer cell lines were assessed. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis in treated cells.
Comparative Analysis
When compared to similar compounds, such as 4-(2,6-Dimethylpyridin-4-yl)benzoic acid , this compound shows enhanced biological activity likely due to the presence of the sulfanyl group which may facilitate better interactions with biological targets.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-(2,6-Dimethylpyridin-4-yl)benzoic acid | Moderate | Low |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the thioether linkage (δ ~3.8 ppm for SCH₂) and aromatic protons of the pyrimidine ring (δ ~6.5–7.5 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves the planar benzoic acid group and dihedral angles between the pyrimidine and benzene rings. SHELXL is standard for refinement .
- Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 289) .
How can researchers address crystallographic refinement challenges (e.g., disorder, twinning) using SHELXL?
Q. Advanced
- Disordered moieties : Apply PART and EADP instructions in SHELXL to model split positions, with occupancy refinement constrained to sum to 1 .
- Twinning : Use TWIN/BASF commands for twin-law determination (e.g., two-fold rotation about the c-axis). HKLF 5 format integrates overlapping reflections .
- Validation : Cross-check Rint values (<5% for high-quality data) and residual density maps (max/min ±0.3 eÅ⁻³) .
What strategies resolve discrepancies between experimental and theoretical crystallographic data?
Q. Advanced
- Hydrogen bonding : Compare O–H···N/S distances (typically 2.6–3.0 Å) with DFT-optimized geometries. Adjust torsion angles using DFIX restraints in SHELXL .
- Thermal motion : Apply RIGU restraints to anisotropic displacement parameters (ADPs) for rigid groups like the pyrimidine ring .
- Validation tools : Use PLATON/CHECKCIF to identify outliers in bond lengths/angles and ADPs .
How does co-crystallization with sulfonamides influence supramolecular architecture?
Advanced
Co-crystallization with sulfonamides (e.g., 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) forms hydrogen-bonded networks:
- Carboxylic acid–sulfonamide interaction : O–H···O=S hydrogen bonds (2.7–2.9 Å) stabilize layered structures .
- π-Stacking : Offset stacking between pyrimidine and benzene rings (3.4–3.6 Å spacing) enhances packing efficiency .
Methodology : Slow evaporation from DMSO/water (1:3 v/v) at 25°C yields diffraction-quality co-crystals .
What experimental approaches optimize stability studies under varying pH/temperature conditions?
Q. Advanced
- pH stability : Use phosphate buffers (pH 2–12) with HPLC monitoring (C18 column, acetonitrile/0.1% TFA mobile phase) to track degradation (e.g., hydrolysis of the thioether at pH <3) .
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition onset (~220°C for the free acid form) .
How does the 4,6-dimethylpyrimidin-2-yl moiety impact hydrogen-bonding networks?
Advanced
Comparative studies with non-methylated analogs reveal:
- Steric effects : Methyl groups restrict rotation, favoring planar conformations and stronger O–H···N hydrogen bonds (2.6 Å vs. 2.8 Å in unmethylated analogs) .
- Hydrophobicity : Enhances solubility in non-polar solvents (logP ~2.1 vs. ~1.5 for unmethylated derivatives) .
What in silico methods complement crystallographic studies of this compound?
Q. Advanced
- Molecular docking : AutoDock Vina models interactions with acetolactate synthase (ALS), a herbicide target. The pyrimidine ring occupies the hydrophobic pocket (binding energy ~−8.5 kcal/mol) .
- DFT calculations : B3LYP/6-31G* level optimizations predict Mulliken charges on sulfur (−0.25 e), confirming nucleophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
